molecular formula C20H18ClN3O3 B11484857 4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11484857
M. Wt: 383.8 g/mol
InChI Key: VRDDNXAIAQGVSD-UHFFFAOYSA-N
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Description

4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a methoxyphenyl group, and a chlorobenzyl ether moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps, including the formation of the pyrazolopyridine core and the introduction of the chlorobenzyl ether and methoxyphenyl groups. One common synthetic route involves the following steps:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine ring system.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the pyrazolopyridine intermediate with a methoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

    Introduction of the Chlorobenzyl Ether Group: This step involves the reaction of the intermediate with a chlorobenzyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl ether moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include nucleophiles such as amines, thiols, and halides, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can yield hydro derivatives, and substitution can yield various substituted derivatives.

Scientific Research Applications

4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes, receptors, and proteins, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to its anticancer or anti-inflammatory effects.

Comparison with Similar Compounds

4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds, such as:

    Pyrazolopyridines: These compounds share the pyrazolopyridine core and may have similar biological activities.

    Chlorobenzyl Ethers: These compounds share the chlorobenzyl ether moiety and may have similar chemical reactivity.

    Methoxyphenyl Derivatives: These compounds share the methoxyphenyl group and may have similar chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities and applications.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

4-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H18ClN3O3/c1-26-17-8-4-6-13(14-9-18(25)23-20-15(14)10-22-24-20)19(17)27-11-12-5-2-3-7-16(12)21/h2-8,10,14H,9,11H2,1H3,(H2,22,23,24,25)

InChI Key

VRDDNXAIAQGVSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C3CC(=O)NC4=C3C=NN4

Origin of Product

United States

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